2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
Description
Properties
Molecular Formula |
C24H20BrN5O3S |
|---|---|
Molecular Weight |
538.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H20BrN5O3S/c1-33-20-9-5-6-17(22(20)32)14-26-27-21(31)15-34-24-29-28-23(16-10-12-18(25)13-11-16)30(24)19-7-3-2-4-8-19/h2-14,32H,15H2,1H3,(H,27,31)/b26-14+ |
InChI Key |
MMSFMLPJEQYIDG-VULFUBBASA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Formation of 4-(4-Bromophenyl)-5-Phenyl-4H-1,2,4-Triazole-3-Thiol
The triazole core is synthesized via a cyclization reaction between 4-bromophenylhydrazine and benzoyl chloride under basic conditions. The intermediate 1,3,4-thiadiazole is subsequently reduced to yield the thiol derivative:
Key parameters:
S-Alkylation of the Triazole-Thiol
The sulfanyl group at position 3 of the triazole is functionalized via S-alkylation to introduce the acetohydrazide moiety.
Reaction with Bromoacetohydrazide
The thiol intermediate reacts with bromoacetohydrazide in an alkaline medium to form 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide :
Optimization notes :
Condensation with 2-Hydroxy-3-Methoxybenzaldehyde
The final step involves the condensation of the acetohydrazide with 2-hydroxy-3-methoxybenzaldehyde to form the hydrazone linkage.
Hydrazone Formation
The reaction proceeds under acidic conditions, typically using glacial acetic acid as a catalyst:
Critical factors :
Mechanistic Insights and Side Reactions
Competing Pathways During S-Alkylation
The alkaline conditions during S-alkylation may lead to oxidation of the thiol to disulfide (R-S-S-R ), which reduces the yield of the desired product. Adding a reducing agent like NaBH₄ mitigates this issue.
Hydrazone Tautomerism
The E-configuration of the hydrazone is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent methoxy group, as confirmed by NMR studies.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each synthesis step:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Triazole core formation | NaOH, 80°C, 6h | 68% | 92% |
| S-Alkylation | KOH, EtOH, reflux, 8h | 75% | 89% |
| Hydrazone condensation | AcOH, 60°C, 5h | 65% | 95% |
Industrial-Scale Considerations
Scaling up the synthesis requires addressing:
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety undergoes S-alkylation reactions with alkyl halides or acyl halides. For example:
-
Reaction with 2-bromo-1-phenylethanone yields thioether derivatives under alkaline conditions (e.g., KOH/DMF) at 60–80°C .
-
Acylation with acetyl chloride forms thioester linkages, enhancing lipophilicity for pharmaceutical applications.
| Reaction | Conditions | Product |
|---|---|---|
| S-alkylation | KOH, DMF, 80°C | Thioether derivatives with extended alkyl/aryl chains |
| Acylation | AcCl, CHCl₃, RT | Thioester analogues (e.g., acetylated sulfanyl group) |
Condensation and Hydrazone Formation
The acetohydrazide group participates in condensation reactions with carbonyl compounds:
-
Schiff base formation : Reacts with aldehydes/ketones (e.g., 3-methoxy-4-hydroxybenzaldehyde) under acidic or neutral conditions to form hydrazones.
-
Reversibility : Hydrazone bonds hydrolyze in acidic media (e.g., HCl/EtOH) to regenerate the hydrazide.
Coordination Chemistry
The triazole and hydrazide groups act as polydentate ligands, forming complexes with transition metals:
-
Co(II) and Cu(II) complexes : Synthesized in ethanol/water mixtures, characterized by IR and UV-Vis spectroscopy. These complexes exhibit enhanced antimicrobial activity compared to the free ligand.
| Metal Ion | Stoichiometry | Application |
|---|---|---|
| Co(II) | 1:2 (M:L) | Catalysis in oxidation reactions |
| Cu(II) | 1:1 (M:L) | DNA binding studies |
Electrophilic Aromatic Substitution (EAS)
The bromophenyl and methoxyphenyl groups undergo regioselective EAS:
-
Bromophenyl group : Deactivated by Br; reactions occur at the para position under harsh conditions (e.g., HNO₃/H₂SO₄).
-
Methoxyphenyl group : Activated by -OCH₃; nitration at the ortho position relative to -OH.
Reduction and Oxidation
-
Reduction of the hydrazone : NaBH₄ in methanol reduces the C=N bond to C-N, forming a saturated hydrazide derivative .
-
Sulfanyl oxidation : H₂O₂ or meta-chloroperbenzoic acid oxidizes -S- to sulfoxide (-SO-) or sulfone (-SO₂-).
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloaddition with nitriles or alkynes under catalytic conditions (e.g., CuI), forming fused heterocycles.
Hydrolysis
-
Acid-catalyzed hydrolysis : Breaks the hydrazide bond into carboxylic acid and hydrazine derivatives (e.g., 2-mercaptoacetic acid).
-
Base-mediated cleavage : NaOH/EtOH cleaves the triazole ring, yielding phenylthiourea intermediates .
Key Mechanistic Insights
-
S-alkylation : Proceeds via an SN2 mechanism, confirmed by kinetic studies .
-
Hydrazone formation : pH-dependent equilibrium between keto-enol tautomers, stabilized by intramolecular hydrogen bonding.
-
Metal coordination : IR data (νN-H at 3250 cm⁻¹, νC=O at 1680 cm⁻¹) confirm ligand-to-metal charge transfer.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, demonstrating notable antibacterial effects. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .
Antifungal Properties
Triazoles are widely recognized for their antifungal activity. This compound has shown efficacy against common fungal pathogens, making it a candidate for developing antifungal treatments. Its action may involve inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes .
Anticancer Activity
Preliminary studies have indicated that this compound possesses anticancer properties. It has been evaluated in vitro against various cancer cell lines, showing significant cytotoxicity. The mechanism may involve apoptosis induction or cell cycle arrest at specific phases . The National Cancer Institute's protocols have been employed to assess its effectiveness against multiple cancer types, revealing promising results .
Pharmacological Insights
The pharmacokinetic properties of this compound suggest good absorption and distribution characteristics. Molecular modeling studies have provided insights into its interaction with biological targets, aiding in the design of more potent derivatives .
Case Studies
Several studies have documented the synthesis and biological evaluation of related triazole compounds:
- Study on Triazolo-Tetrazines : This research highlighted the synthesis of various triazolo derivatives and their biological activities, including anti-inflammatory and antimicrobial effects .
- Anticancer Evaluation : A study assessed the anticancer potential of similar compounds using NCI protocols, demonstrating significant growth inhibition in tumor cell lines .
- Structural Activity Relationship (SAR) Analysis : Investigations into the SAR of triazole derivatives have revealed correlations between structural modifications and enhanced biological activity, guiding future research directions .
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Protein Interactions: It can interact with proteins, altering their structure and function, which can lead to various biological effects.
Cellular Pathways: The compound can modulate cellular pathways, such as apoptosis and cell proliferation, through its interactions with key signaling molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on substituents, molecular weights, and reported biological activities. Key differences in functional groups and their implications are highlighted.
Key Structural and Functional Insights:
Halogen Substituents :
- Bromine (target compound) vs. chlorine () vs. hydrogen (): Bromine’s larger atomic radius and polarizability may enhance halogen bonding in biological systems compared to chlorine .
- The 4-bromophenyl group in the target compound and increases molecular weight by ~63 g/mol compared to the 4-chlorophenyl analog .
Aromatic Moieties on Hydrazide: The 2-hydroxy-3-methoxybenzylidene group in the target compound provides two hydrogen-bonding sites (OH and OCH₃), unlike the non-polar thienyl () or ethoxyphenyl () groups. This could improve solubility in polar solvents or binding to biological targets .
Triazole Core Modifications :
- Substitution at position 4 (phenyl in target vs. propenyl in or ethyl in ) affects steric hindrance. Bulky groups like propenyl () may reduce reactivity but improve lipid bilayer penetration.
Bioactivity Trends: Antioxidant activity is notably higher in compounds with electron-donating groups (e.g., p-tolylaminoethyl in ).
Research Findings and Implications
Synthetic Pathways :
- Similar triazole derivatives are synthesized via cyclization of hydrazinecarbothioamides under basic conditions (NaOH), followed by S-alkylation with α-halogenated ketones . The tautomeric equilibrium between thione and thiol forms (observed in ) may influence reactivity during synthesis.
Spectroscopic Characterization :
- IR spectra of analogs confirm the absence of C=O stretches (~1660–1680 cm⁻¹) after cyclization to triazoles, validating successful synthesis . The target compound’s Schiff base configuration (E-isomer) is likely confirmed by single-crystal X-ray analysis, as seen in related hydrazides .
Biological Activity: Antioxidant activity in correlates with electron-rich substituents (e.g., p-tolylaminoethyl). The target compound’s hydroxy-methoxybenzylidene group may similarly scavenge free radicals via phenolic -OH and methoxy groups.
Computational Predictions :
- Structure-activity relationship (SAR) studies using "read-across" approaches () could predict the target compound’s bioactivity based on analogs. For example, bromine’s electronegativity may enhance binding to enzymes like cytochrome P450 compared to chlorine .
Biological Activity
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound suggest that it may interact with various biological targets, leading to diverse pharmacological effects.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from 4-bromophenyl and phenyl derivatives, followed by the introduction of the triazole ring and acetohydrazide moiety. Characterization methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl} have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 20 µM to 70 µM against resistant strains .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 40 |
| Compound C | Multi-drug resistant strains | 60 |
Anticancer Activity
The anticancer potential of triazole derivatives has been explored in various studies. For example, certain derivatives have exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Case Study: Cytotoxicity Assay
A study evaluating the cytotoxic effects of a related triazole compound reported the following results:
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 50 | 18.17 |
| 25 | 23.33 |
| 12.5 | 33.11 |
These findings suggest that at higher concentrations, triazole derivatives significantly reduce cell viability, indicating their potential as anticancer agents .
The biological activity of this compound can be attributed to its ability to interfere with key cellular processes. The triazole ring is known to inhibit fungal cytochrome P450 enzymes, which could also extend to bacterial and cancerous cells by disrupting their metabolic pathways. Additionally, the presence of the sulfanyl group may enhance its reactivity with biological targets .
Q & A
Q. What synthetic methodologies are optimal for preparing this triazole-acetohydrazide derivative?
The compound is synthesized via condensation of a triazole-thiol precursor with a hydrazide intermediate. A typical protocol involves refluxing 4-amino-triazole derivatives with substituted benzaldehydes in acidic media (e.g., glacial acetic acid) to form hydrazone linkages, followed by thioetherification . For example:
- Step 1 : React 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetohydrazide under basic conditions.
- Step 2 : Condense the product with 2-hydroxy-3-methoxybenzaldehyde in ethanol with catalytic acetic acid (4–6 hours, reflux) . Yields (~60–75%) depend on solvent purity and reaction time optimization.
Q. How is structural characterization performed for this compound?
Key techniques include:
Q. What solvent systems are suitable for recrystallization?
Ethanol-water mixtures (7:3 v/v) or dimethylformamide (DMF) are effective for recrystallizing polar triazole derivatives. Slow evaporation at 4°C enhances crystal quality for X-ray studies .
Advanced Research Questions
Q. How do substituents on the triazole and hydrazone moieties influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- The 4-bromophenyl group enhances lipophilicity, improving membrane permeability.
- The 2-hydroxy-3-methoxyphenyl moiety contributes to antioxidant activity via hydrogen bonding with biological targets .
- Sulfanyl bridges increase stability against metabolic degradation compared to oxygen analogs . Computational docking (e.g., AutoDock Vina) can predict interactions with enzymes like cyclooxygenase-2 (COX-2) .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?
Contradictions often arise from tautomerism in hydrazone groups or solvent effects. Strategies include:
- Variable-temperature NMR : Monitor dynamic equilibria (e.g., keto-enol tautomers) .
- DFT calculations : Compare experimental and computed chemical shifts (Gaussian 09, B3LYP/6-31G* basis set) to validate assignments .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
Q. What computational methods are effective for predicting pharmacological properties?
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., GSK-3β) using AMBER or GROMACS .
- ADMET prediction : Use SwissADME to assess bioavailability (e.g., LogP ~3.2 suggests moderate blood-brain barrier penetration) .
- Docking studies : Prioritize targets by docking into PDB structures (e.g., 6COX for anti-inflammatory activity) .
Q. How can synthetic byproducts be minimized during cyclization?
- Optimize reaction time : Over-refluxing leads to triazole ring decomposition. Monitor via TLC (chloroform:methanol 7:3) .
- Use anhydrous conditions : Moisture promotes hydrolysis of the sulfanyl group .
- Catalyst screening : Phosphorus oxychloride (POCl₃) improves cyclization efficiency compared to H₂SO₄ .
Data Contradictions and Resolution
Q. Why do biological assays show variability in IC₅₀ values across studies?
Discrepancies arise from:
- Assay conditions : Varying pH or serum content in cell media alters compound solubility .
- Cell lines : Differences in membrane transporters (e.g., P-gp expression) affect intracellular concentrations . Standardize protocols using controls like doxorubicin (cytotoxicity) or ascorbic acid (antioxidant assays) .
Q. How to address inconsistencies in crystallographic data?
- Twinned crystals : Use SHELXL’s TWIN command to refine overlapping lattices .
- Disorder modeling : Apply PART and SUMP instructions for flexible substituents (e.g., methoxy groups) .
Methodological Recommendations
Q. What in vitro assays are recommended for evaluating antioxidant potential?
Q. Tables
| Key Synthetic Parameters | Conditions | Reference |
|---|---|---|
| Triazole-thiol precursor synthesis | Ethanol, 80°C, 12 hours | |
| Hydrazone formation | Glacial acetic acid, 4 hours reflux | |
| Crystallization solvent | Ethanol:H₂O (7:3) |
| Spectroscopic Benchmarks | Observations | Reference |
|---|---|---|
| 1H NMR (DMSO-d₆) | δ 8.3–8.5 ppm (hydrazone CH=N) | |
| IR (KBr) | 1615 cm⁻¹ (C=N stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
